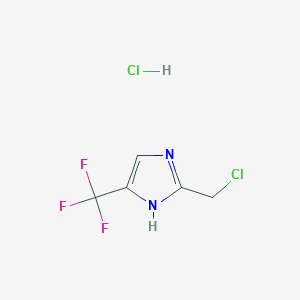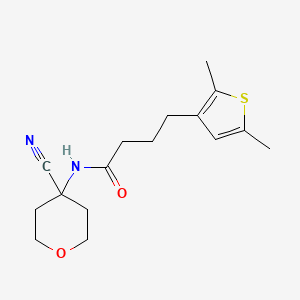
2-(氯甲基)-4-(三氟甲基)-1H-咪唑盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-4-(trifluoromethyl)-1H-imidazole hydrochloride is a chemical compound that features both chloromethyl and trifluoromethyl groups attached to an imidazole ring
科学研究应用
2-(Chloromethyl)-4-(trifluoromethyl)-1H-imidazole hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups which are important in medicinal chemistry.
Biology: The compound can be used to modify biomolecules, potentially altering their activity or stability.
Industry: The compound is used in the development of new materials with unique properties, such as increased stability or reactivity.
作用机制
Target of Action
Compounds with a trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethyl group is known to play a significant role in various biochemical pathways, particularly in the trifluoromethylation of carbon-centered radical intermediates .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-(trifluoromethyl)-1H-imidazole hydrochloride typically involves the introduction of chloromethyl and trifluoromethyl groups onto an imidazole ring. One common method involves the reaction of 4-(trifluoromethyl)-1H-imidazole with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 2-(Chloromethyl)-4-(trifluoromethyl)-1H-imidazole hydrochloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反应分析
Types of Reactions
2-(Chloromethyl)-4-(trifluoromethyl)-1H-imidazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to modify the trifluoromethyl group or other parts of the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can introduce hydroxyl or carbonyl groups.
相似化合物的比较
Similar Compounds
2-(Chloromethyl)-1H-imidazole hydrochloride: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-(Trifluoromethyl)-1H-imidazole: Lacks the chloromethyl group, affecting its ability to undergo certain substitution reactions.
2-(Bromomethyl)-4-(trifluoromethyl)-1H-imidazole hydrochloride: Similar structure but with a bromomethyl group instead of chloromethyl, which can influence its reactivity and applications.
Uniqueness
2-(Chloromethyl)-4-(trifluoromethyl)-1H-imidazole hydrochloride is unique due to the presence of both chloromethyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced stability in biological systems, making it a valuable compound for various applications.
属性
IUPAC Name |
2-(chloromethyl)-5-(trifluoromethyl)-1H-imidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF3N2.ClH/c6-1-4-10-2-3(11-4)5(7,8)9;/h2H,1H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNCROSSKHTOFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)CCl)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-bromophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2557833.png)
![2-amino-N-(2-chlorobenzyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2557834.png)
![N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2557836.png)
![2-({1-[2-(Naphthalen-1-yloxy)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2557837.png)



![3-(2-chlorophenyl)-5-methyl-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]isoxazole-4-carboxamide](/img/structure/B2557841.png)
![17-(4-Hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B2557846.png)

![3-{4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2557849.png)

![5-(cyclopentylthio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2557855.png)
![ethyl 2-(3-(4-fluorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2557856.png)
